molecular formula C14H7Cl2F3O B022124 (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone CAS No. 95998-69-9

(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone

Cat. No.: B022124
CAS No.: 95998-69-9
M. Wt: 319.1 g/mol
InChI Key: YGHJJGDJMCMVRC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone is an aromatic ketone compound characterized by the presence of both chloro and trifluoromethyl substituents on its phenyl rings

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may contribute to the biological activity of drug candidates, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of agrochemicals and polymers.

Safety and Hazards

The safety and hazards of related compounds were found. For instance, 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural has hazard statements H315 - H319 - H335 and precautionary statements P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338. It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 and its target organs are the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(2-chlorophenyl)methanone
  • (4-Chlorophenyl)(2-fluorophenyl)methanone
  • (4-Chlorophenyl)(2-bromophenyl)methanone

Uniqueness

Compared to similar compounds, (4-Chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)methanone is unique due to the presence of both chloro and trifluoromethyl groups. These substituents enhance its chemical stability and reactivity, making it a versatile compound for various applications. The trifluoromethyl group, in particular, imparts unique electronic properties that can influence the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

(4-chlorophenyl)-[2-chloro-5-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F3O/c15-10-4-1-8(2-5-10)13(20)11-7-9(14(17,18)19)3-6-12(11)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHJJGDJMCMVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914707
Record name (4-Chlorophenyl)[2-chloro-5-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95998-69-9
Record name Methanone, (4-chlorophenyl)(2-chloro-5-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095998699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl)[2-chloro-5-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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